Rimcazole

Beschreibung

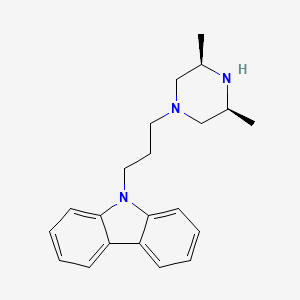

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

75859-04-0 |

|---|---|

Molekularformel |

C21H27N3 |

Molekulargewicht |

321.5 g/mol |

IUPAC-Name |

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |

InChI |

InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17+ |

InChI-Schlüssel |

GUDVQJXODNJRIJ-CALCHBBNSA-N |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |

Kanonische SMILES |

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

75859-04-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Rimcazole's Mechanism of Action on Sigma Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative, has been a pivotal pharmacological tool in the elucidation of sigma receptor function. Initially investigated as a novel antipsychotic, its complex pharmacology, characterized by a primary antagonism at sigma receptors and a significant affinity for the dopamine transporter, has rendered it a valuable experimental compound rather than a clinical therapeutic.[1][2][3] This guide provides a comprehensive overview of this compound's mechanism of action on sigma receptors, consolidating quantitative binding data, detailing experimental methodologies, and visualizing key signaling pathways.

Introduction

The sigma receptors, comprising at least two subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), are unique intracellular proteins primarily located at the endoplasmic reticulum.[4] They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders and cancer.[5] this compound acts as a competitive antagonist at sigma sites, a property that has been instrumental in probing the physiological and pathophysiological roles of these enigmatic receptors. Although not selective, its actions have helped to differentiate sigma receptor-mediated effects from those involving other neurotransmitter systems.

Quantitative Data: Binding Affinity and Functional Activity

The interaction of this compound with sigma receptors and other targets has been quantified in numerous studies. The following tables summarize the key binding and functional parameters.

Table 1: this compound Binding Affinity

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Sigma-1 (σ₁) | [+]-pentazocine | MDA-MB-468 cell membranes | - | 2700 | |

| Sigma-1 (σ₁) | - | - | - | 1480 | |

| Sigma-2 (σ₂) | - | - | - | 386 | |

| Sigma sites (non-selective) | [3H]-(+)-SKF 10,047 | Rat and guinea pig brain | - | 500 | |

| Dopamine Transporter (DAT) | - | - | - | 57.6 | |

| Phencyclidine (PCP) sites | - | Rat and guinea pig brain | - | 43000 |

Table 2: this compound Functional Activity

| Assay | Cell Line | Effect | IC50 / GI50 (µM) | In Vivo ID50 (mg/kg) | Reference |

| Cytotoxicity (MTS assay) | MDA-MB-468 | Inhibition of cell viability | ~2.7 | - | |

| Cytotoxicity (SRB assay) | 23 human cancer cell lines (mean) | Growth Inhibition | 22.3 | - | |

| Inhibition of [11C]-SA4503 binding | C6 glioma cells | Inhibition of binding | 0.4 | - | |

| In vivo sigma site blockade | Mice | Blockade of sigma sites | - | 6 |

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of sigma receptors. This has been demonstrated through radioligand binding studies where this compound increases the apparent dissociation constant (KD) of sigma receptor agonists without affecting the maximum binding capacity (Bmax).

Interaction with Sigma Receptor Subtypes

This compound exhibits a higher affinity for the sigma-2 receptor subtype compared to the sigma-1 subtype. This differential affinity may underlie some of its specific cellular effects. The antagonism at sigma-1 receptors is thought to be responsible for its effects on tumor cell viability and intracellular calcium regulation.

Downstream Signaling Pathways

The antagonism of sigma receptors by this compound initiates a cascade of downstream signaling events.

-

Modulation of Intracellular Calcium ([Ca2+]i): A key consequence of sigma-1 receptor antagonism by this compound is the elevation of intracellular calcium levels. This effect is believed to be initiated by the dissociation of the sigma-1 receptor from the binding immunoglobulin protein (BiP) chaperone, leading to calcium release from the endoplasmic reticulum.

-

G-Protein Coupling: There is evidence to suggest that sigma-1 receptors may be coupled to G-proteins. The binding of antagonists like this compound is sensitive to GTP, suggesting that the receptor can exist in different affinity states regulated by G-protein interaction. However, the specific G-protein subtypes involved have not been definitively identified.

-

Dopamine Release: this compound has been shown to increase dopamine turnover in the nucleus accumbens. This effect is likely a complex interplay between its actions on sigma receptors and its direct inhibition of the dopamine transporter. By blocking sigma receptors, this compound can modulate the activity of dopaminergic neurons.

The following diagram illustrates the proposed signaling pathway for this compound's action on sigma receptors.

Caption: Proposed signaling pathways of this compound.

Experimental Protocols

The following sections outline the general methodologies used to investigate the interaction of this compound with sigma receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for sigma receptors.

-

Objective: To determine the Ki or IC50 of this compound for sigma-1 and sigma-2 receptors.

-

Materials:

-

Tissue homogenates (e.g., guinea pig brain) or cell membranes (e.g., from MDA-MB-468 cells) expressing sigma receptors.

-

Radioligands:

-

For sigma-1: [3H]-(+)-pentazocine (selective).

-

For sigma-2: [3H]-DTG (non-selective, used with a masking agent for sigma-1).

-

-

This compound solutions of varying concentrations.

-

Assay buffer, glass fiber filters, scintillation cocktail.

-

-

General Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive binding assay.

Intracellular Calcium Mobilization Assays

These functional assays measure the effect of this compound on intracellular calcium levels.

-

Objective: To determine if this compound induces changes in [Ca2+]i.

-

Materials:

-

Live cells (e.g., tumor cell lines like MDA-MB-468).

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound solutions.

-

A fluorescence microscope or plate reader capable of measuring fluorescence changes over time.

-

-

General Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cells and monitor the change in fluorescence, which corresponds to a change in [Ca2+]i.

-

Analyze the fluorescence data to quantify the magnitude and kinetics of the calcium response.

-

In Vivo Microdialysis

This technique is used to measure the effect of this compound on neurotransmitter levels in the brain of living animals.

-

Objective: To determine the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens).

-

Materials:

-

Anesthetized or freely moving laboratory animals (e.g., rats).

-

Microdialysis probes.

-

A perfusion pump and fraction collector.

-

An analytical system for measuring dopamine (e.g., HPLC with electrochemical detection).

-

This compound for systemic administration.

-

-

General Procedure:

-

Surgically implant a microdialysis probe into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples and analyze them for dopamine and its metabolites.

-

Compare the post-drug neurotransmitter levels to the baseline levels.

-

Conclusion

This compound remains a cornerstone tool for sigma receptor research. Its well-characterized, albeit non-selective, antagonist profile at sigma receptors, coupled with its effects on the dopamine transporter, provides a unique pharmacological probe. The quantitative data on its binding and functional activities, along with the established experimental protocols for its study, continue to facilitate a deeper understanding of the complex roles of sigma receptors in cellular function and disease. Future research with more selective sigma receptor ligands will build upon the foundational knowledge gained from studies with this compound, paving the way for the development of novel therapeutics targeting this intriguing receptor system.

References

- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by this compound and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the pharmacological and clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Rimcazole as a Dopamine Transporter Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative initially investigated as an antipsychotic agent, has emerged as a significant tool in neuropharmacology, primarily due to its interaction with the dopamine transporter (DAT).[1] This technical guide provides a comprehensive overview of this compound as a DAT ligand, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its proposed mechanism of action. Unlike typical DAT inhibitors such as cocaine, this compound exhibits an "atypical" profile, which is believed to be linked to its preference for inducing a distinct conformational state of the transporter protein.[2][3][4] Furthermore, its significant affinity for sigma receptors adds another layer of complexity to its pharmacological profile, making it a subject of interest in the development of therapeutics for psychostimulant use disorders.[5]

Quantitative Data: Binding Affinities and Functional Potencies

This compound and its analogs have been characterized by their binding affinities at various monoamine transporters and sigma receptors. The following table summarizes key quantitative data from radioligand binding and functional uptake assays.

| Compound | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (μM) | [³H]Dopamine Uptake IC₅₀ (nM) | Reference |

| This compound | 224 | 97 - >6000 | 145 - 1990 | - | >1.3 | - | |

| N-phenylpropyl analog (of this compound) | 61.0 | - | - | 44.5 | - | - | |

| Unsubstituted diphenylamino analog | 813 | - | - | - | - | - |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Mechanism of Action: An Atypical DAT Inhibitor

The prevailing hypothesis for this compound's unique pharmacological profile lies in its classification as an "atypical" DAT inhibitor. This distinction is based on the conformational state that the DAT protein adopts upon ligand binding.

-

Typical DAT Inhibitors (e.g., Cocaine): These ligands are thought to bind to and stabilize the dopamine transporter in an outward-facing conformation . This conformation is permissive for dopamine to bind but prevents its translocation into the presynaptic neuron, leading to an accumulation of extracellular dopamine and the characteristic psychostimulant effects.

-

Atypical DAT Inhibitors (e.g., this compound): In contrast, this compound and its analogs are proposed to favor a closed or inward-facing conformation of the dopamine transporter. This altered conformational state still inhibits dopamine reuptake but is associated with a blunted behavioral response compared to cocaine. This difference in mechanism is a key area of investigation for the development of medications for cocaine abuse, as it may offer a way to reduce the reinforcing effects of the drug.

The interaction of this compound with sigma receptors, particularly the sigma-1 subtype, further complicates its mechanism of action. Some evidence suggests that sigma-1 receptor agonists can modulate DAT function, potentially by promoting an outward-facing conformation, which is opposite to the proposed effect of this compound. This dual activity at both DAT and sigma receptors is thought to be crucial for the observed attenuation of cocaine's effects.

Experimental Protocols

The characterization of this compound and similar compounds as DAT ligands relies on well-established in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound (e.g., this compound) for the dopamine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]WIN 35,428.

Materials:

-

Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog).

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Displacer: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or unlabeled cocaine) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Methodology:

-

Tissue Homogenization: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 48,000 x g for 15 minutes at 4°C). Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the prepared membrane homogenate.

-

Increasing concentrations of the test compound (this compound).

-

A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at a concentration near its Kd).

-

For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a saturating concentration of the displacer.

-

For determining total binding, another set of wells should contain the membrane homogenate, radioligand, and assay buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by this compound and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Relationship between Conformational Changes in the Dopamine Transporter and Cocaine-Like Subjective Effects of Uptake Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. This compound analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Novel Antipsychotic Candidate: An In-depth Technical Guide to Rimcazole (BW 234U)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimcazole (BW 234U), a carbazole derivative synthesized by Wellcome Research Laboratories in the 1980s, emerged as a potential novel antipsychotic agent. Its unique mechanism of action, primarily as a sigma (σ) receptor antagonist with a notable affinity for the dopamine transporter, set it apart from traditional dopamine D2 receptor antagonists. Initial open-label clinical trials in acute schizophrenic patients showed promise, suggesting a new therapeutic avenue for psychosis. However, subsequent double-blind, placebo-controlled trials failed to confirm its efficacy, leading to the discontinuation of its development for schizophrenia. This technical guide provides a comprehensive overview of the discovery, history, and scientific data surrounding this compound, including detailed experimental protocols, quantitative data, and a visual representation of its proposed signaling pathways. Despite its clinical failure as an antipsychotic, this compound remains a valuable research tool for elucidating the complex roles of sigma receptors and the dopamine transporter system in neuropsychiatric and other disorders.

Introduction and Historical Context

The development of this compound, chemically known as cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride, was driven by the search for antipsychotics with novel mechanisms of action and improved side-effect profiles compared to the then-standard neuroleptics.[1][2] Early research identified its high affinity for sigma receptors, a class of proteins whose function was not well understood at the time but was implicated in psychosis.[3] This discovery positioned this compound as a pioneering compound to test the "sigma hypothesis" of schizophrenia, which postulated that sigma receptor blockade could produce antipsychotic effects without the extrapyramidal side effects associated with D2 receptor antagonism.[3]

Initial preclinical studies and open-label clinical trials in the 1980s generated excitement, suggesting that this compound was effective in treating acute schizophrenia.[3] However, the promise of this novel agent was short-lived. More rigorous clinical trials ultimately demonstrated a lack of superior efficacy over placebo, leading to the cessation of its development as an antipsychotic.

Despite this setback, this compound has found a second life as a valuable pharmacological tool. Its dual action on sigma receptors and the dopamine transporter has made it a useful probe for studying the interplay of these systems in various conditions, including cocaine addiction. More recently, its potential as an anticancer agent has been explored, although a Phase I trial for this indication was terminated due to adverse reactions.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of sigma receptors. It also exhibits a significant affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake. This dual activity is a key feature of its pharmacological profile. Unlike typical antipsychotics, this compound has weak effects on dopamine D2 receptors, which was initially seen as a potential advantage for avoiding motor side effects.

Receptor Binding Affinities

The binding profile of this compound has been characterized in various in vitro studies. The following tables summarize the available quantitative data on its binding affinities for key targets.

| Receptor/Transporter | Ligand | Tissue/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | MDA-MB-468 cells | Competition Binding | 5 (high affinity site), 1000 (low affinity site) | - | |

| Sigma-1 (σ₁) Receptor | - | - | - | - | 1480 | |

| Sigma-2 (σ₂) Receptor | - | - | - | - | 386 | |

| Sigma Sites (general) | [³H]-(+)-SKF 10,047 | Rat and Guinea Pig Brain | Competition Binding | - | 500 | |

| Dopamine Transporter (DAT) | - | - | - | - | 57.6 | |

| Phencyclidine (PCP) Sites | - | Rat and Guinea Pig Brain | Competition Binding | - | 43000 | |

| Mu (μ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - | |

| Delta (δ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - | |

| Kappa (κ) Opioid Receptor | - | Rat and Guinea Pig Brain | Competition Binding | >10000 | - |

Table 1: In Vitro Receptor and Transporter Binding Affinities of this compound.

| Parameter | Species | Assay | Value | Reference |

| ID₅₀ (in vivo sigma receptor blockade) | Mice | In vivo sigma receptor binding assay | 6 mg/kg (i.p.) |

Table 2: In Vivo Potency of this compound.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

Objective: To determine the in vitro binding affinity of this compound for sigma receptors.

Materials:

-

[³H]-(+)-SKF 10,047 (radioligand)

-

Rat or guinea pig brain tissue

-

This compound (test compound)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]-(+)-SKF 10,047 and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 (IC₅₀ value). Specific binding is defined as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a non-labeled sigma ligand).

In Vivo Sigma Receptor Binding Assay

Objective: To determine the in vivo potency of this compound in blocking sigma receptors.

Materials:

-

Mice

-

This compound

-

[³H]-(+)-SKF 10,047

-

Saline

Procedure:

-

Drug Administration: Administer various doses of this compound (intraperitoneally, i.p.) or vehicle (saline) to groups of mice.

-

Radioligand Injection: After a predetermined time, inject a tracer dose of [³H]-(+)-SKF 10,047 intravenously (i.v.).

-

Tissue Harvesting: At the time of peak brain uptake of the radioligand, sacrifice the animals and rapidly dissect the brains.

-

Radioactivity Measurement: Homogenize the brain tissue and measure the total radioactivity.

-

Data Analysis: Calculate the dose of this compound that inhibits 50% of the specific binding of [³H]-(+)-SKF 10,047 in the brain (ID₅₀ value).

In Vivo Microdialysis for Dopamine Turnover

Objective: To assess the effect of this compound on dopamine turnover in the nucleus accumbens.

Materials:

-

Rats with stereotaxically implanted microdialysis probes in the nucleus accumbens

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of anesthetized rats. Allow the animals to recover.

-

Microdialysis: Perfuse the microdialysis probe with aCSF at a constant flow rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound (i.p.) or vehicle.

-

Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC and HVA) using HPLC-ED.

-

Data Analysis: Calculate the changes in the extracellular concentrations of dopamine and its metabolites over time following this compound administration. An increase in the ratio of metabolites to dopamine is indicative of increased dopamine turnover.

Synthesis of this compound

This compound (cis-9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride) can be synthesized through a multi-step process. A general synthetic route is outlined below, based on available patent literature.

Step 1: Alkylation of Carbazole Carbazole is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base to yield 9-(3-halopropyl)carbazole.

Step 2: Condensation with cis-2,6-Dimethylpiperazine The resulting 9-(3-halopropyl)carbazole is then condensed with cis-2,6-dimethylpiperazine to form the carbazole-piperazine derivative.

Step 3: Salt Formation The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

A detailed procedure for the preparation of the free base is described in the patent literature. 9-[3-(3,5-cis-Dimethylpiperazino)propyl]carbazole dihydrochloride hemihydrate is dissolved in a mixture of ethanol, methanol, and water with sodium hydroxide and heated. Water is then slowly added to the hot solution, which is allowed to cool to precipitate the free base, 9-[3-(3,5-cis-dimethylpiperazino)propyl]carbazole.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, general principles of drug metabolism suggest that as a lipophilic molecule, it would likely undergo hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize its metabolic profile. Such studies would involve incubating this compound with human liver microsomes in the presence of NADPH and analyzing the formation of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Preclinical pharmacokinetic studies in animal models, such as rats, would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like bioavailability, volume of distribution, clearance, and half-life.

Clinical Trials in Schizophrenia

Signaling Pathways and Visualizations

This compound's primary pharmacological effect is mediated through its antagonism of the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses and calcium signaling.

As an antagonist, this compound is thought to stabilize the sigma-1 receptor in an inactive conformation, preventing its interaction with downstream signaling partners. The precise downstream consequences of this antagonism are complex and not fully elucidated but are believed to involve modulation of various ion channels and signaling cascades.

This compound also inhibits the dopamine transporter (DAT), which would be expected to increase synaptic dopamine levels. The interplay between sigma-1 receptor antagonism and DAT inhibition is an area of active research and may contribute to its complex behavioral effects.

Figure 1: Proposed mechanism of action of this compound.

References

- 1. EP0012208B1 - 9-(3-(3,5-cis-dimethylpiperazino)propyl)-carbazole, its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]

- 2. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that the potential antipsychotic agent this compound (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of the Pharmacological Profile of Rimcazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole is a carbazole derivative originally developed as a novel antipsychotic agent.[1][2] Despite initial promise, it failed to demonstrate efficacy in clinical trials for schizophrenia and is now primarily utilized as a valuable experimental tool in neuropharmacology.[1][2] Its complex pharmacological profile is characterized by a primary antagonism of sigma (σ) receptors, coupled with a high affinity for the dopamine transporter (DAT).[1] This dual action has made this compound a subject of interest in research aimed at understanding the roles of sigma receptors and the dopamine system in various physiological and pathological processes, including substance use disorders and cancer. This technical guide provides a comprehensive review of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, and a summary of its clinical trial outcomes. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research.

Mechanism of Action

This compound's primary mechanism of action is the antagonism of sigma receptors, with a notable affinity for both σ1 and σ2 subtypes. However, it is not a selective sigma receptor ligand, as it also exhibits high affinity for the dopamine transporter (DAT), acting as a dopamine reuptake inhibitor. This dual activity is crucial to understanding its pharmacological effects.

The interaction with sigma receptors, particularly the σ1 receptor, is thought to be linked to the modulation of various downstream signaling pathways. The σ1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum, which can influence intracellular calcium signaling, ion channel function, and the activity of other receptor systems. This compound's antagonism of this receptor can therefore have widespread effects on neuronal function.

Its interaction with the dopamine transporter leads to an increase in extracellular dopamine levels by blocking its reuptake from the synaptic cleft. This action is typically associated with psychostimulant effects; however, this compound's overall behavioral profile is not that of a typical stimulant, likely due to its concurrent actions at sigma receptors.

Quantitative Pharmacology

The following tables summarize the available quantitative data on the binding affinities and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Transporter | Ligand | Ki (nM) | IC50 (nM) | Species/Tissue | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | 1.8 | - | Guinea Pig Brain | |

| Sigma-2 (σ₂) | [³H]DTG | 1.2 | - | Rat Liver | |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 25 | - | Rat Striatum | |

| Serotonin Transporter (SERT) | [³H]Paroxetine | 1,200 | - | Rat Brain | |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | >10,000 | - | Rat Brain | |

| D₂ Dopamine Receptor | [³H]Spiperone | >1,000 | - | Rat Striatum | |

| 5-HT₂ Serotonin Receptor | [³H]Ketanserin | >1,000 | - | Rat Cortex | |

| α₁-Adrenergic Receptor | [³H]Prazosin | >1,000 | - | Rat Brain | |

| H₁ Histamine Receptor | [³H]Pyrilamine | >1,000 | - | Guinea Pig Brain | |

| PCP site of NMDA Receptor | [³H]TCP | - | 43,000 | Rat and Guinea Pig Brain | |

| Sigma sites | [³H]-(+)-SKF 10,047 | - | 500 | Rat and Guinea Pig Brain |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 5 | ~800 | 0.08 | 2.5 | 100 | |

| Oral (PO) | 20 | ~150 | 2.0 | 3.1 | ~20 |

Note: The pharmacokinetic data presented are estimations based on available preclinical studies and may vary depending on the specific experimental conditions.

Clinical Trials in Schizophrenia

This compound was evaluated in open-label clinical trials for the treatment of acute schizophrenia. However, these trials failed to demonstrate clear-cut efficacy. While some initial reports suggested potential benefits, subsequent, more rigorous studies did not support its use as an antipsychotic. The lack of efficacy, coupled with its complex pharmacological profile, led to the discontinuation of its clinical development for this indication.

Key Experimental Protocols

Radioligand Binding Assay for Sigma Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

--INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)

-

Unlabeled this compound

-

Receptor source: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.

-

Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.

Materials:

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ED)

Methodology:

-

Surgical Implantation: Anesthetize a rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the striatum.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine levels following drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.

Visualizations

Signaling Pathway of this compound at the Sigma-1 Receptor

References

The Structure-Activity Relationship of Rimcazole: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Sigma Receptor Antagonist and Dopamine Transporter Ligand

Rimcazole, a carbazole derivative, was initially investigated as a novel antipsychotic agent in the 1980s.[1][2] While it did not demonstrate efficacy in clinical trials for schizophrenia, it has since become a valuable pharmacological tool for studying the sigma (σ) receptor system and the dopamine transporter (DAT).[1][3] this compound is characterized as a sigma receptor antagonist with moderate affinity for the dopamine transporter.[4] Its unique pharmacological profile, distinct from typical dopamine uptake inhibitors like cocaine, has prompted extensive structure-activity relationship (SAR) studies to delineate the structural requirements for affinity at these targets.

This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, detailing the quantitative binding data, the experimental protocols used for their determination, and the key signaling pathways involved.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its analogs for the dopamine transporter (DAT), sigma-1 (σ₁), and sigma-2 (σ₂) receptors has been systematically evaluated. The following tables summarize the key quantitative data from competitive binding assays.

Table 1: Binding Affinities of Carbazole Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.

| Compound | R | X | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| This compound (1) | H | H | 224 | 97 | 145 |

| 5 | H | 3,6-di-Br | 3890 | >6000 | 1990 |

| 6 | H | 1,3,6-tri-Br | 30300 | >6000 | >6000 |

| 7 | H | 3-NO₂ | 109 | - | - |

| 8 | H | 3-NH₂ | 2400 | >6000 | >6000 |

| 9 | H | 3,6-di-NO₂ | 174000 | >6000 | >6000 |

| 11 | Phenylpropyl | H | 263 | - | - |

Binding affinities were determined using [³H]WIN 35,428 for DAT, and radiolabeled ligands for σ₁ and σ₂ receptors in rat caudate-putamen homogenates.

Table 2: Binding Affinities of Diphenylamine Analogs at the Dopamine Transporter (DAT) and Sigma (σ₁, σ₂) Receptors.

| Compound | R | DAT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |

| 24 | H | 813 | >6000 | >6000 |

| 25 | Phenylpropyl | 61.0 | 25 | 1990 |

These analogs feature a diphenylamine core in place of the carbazole ring system.

The SAR data reveals several key trends:

-

Aromatic Substitution: Substitutions on the carbazole ring are generally detrimental to dopamine transporter affinity. For instance, bromo and nitro substitutions at the 3 and 6 positions significantly reduce binding potency.

-

Piperazine N-Substitution: Modification of the terminal nitrogen on the piperazine ring has a more complex effect. While many substitutions decrease affinity, the N-phenylpropyl group is well-tolerated and, in the case of the diphenylamine analog (25), leads to the highest affinity for both DAT and the σ₁ receptor within the tested series.

-

Core Structure: Replacing the rigid carbazole ring with a more flexible diphenylamine moiety can be accommodated, particularly when combined with an N-phenylpropyl group on the piperazine.

Key Experimental Methodologies

The characterization of this compound and its analogs relies on standardized neuropharmacological assays. The following are detailed protocols for the key experiments.

Dopamine Transporter (DAT) Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter in brain tissue homogenates.

Materials:

-

Radioligand: [³H]WIN 35,428

-

Tissue: Rat caudate-putamen or striatum

-

Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4)

-

Non-specific binding determination: Cocaine (30 µM)

-

Instrumentation: Scintillation counter, filtration apparatus

Protocol:

-

Membrane Preparation: Homogenize fresh or frozen rat caudate-putamen in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris. Pellet the synaptosomal membranes from the supernatant by high-speed centrifugation (e.g., 12,500 x g). Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane homogenate, a fixed concentration of [³H]WIN 35,428 (typically around 5 nM), and varying concentrations of the test compound (e.g., this compound or its analogs).

-

Non-specific Binding: Prepare a set of tubes containing a high concentration of unlabeled cocaine (30 µM) to determine non-specific binding.

-

Incubation: Incubate all tubes on ice for 2 hours.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Sigma-1 (σ₁) Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of compounds for the σ₁ receptor.

Materials:

-

Radioligand: [³H]-(+)-pentazocine

-

Tissue: Guinea pig or rat brain/liver membranes

-

Non-specific binding determination: Haloperidol (e.g., 10 µM)

-

Instrumentation: Scintillation counter, filtration apparatus

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from guinea pig or rat brain or liver as described for the DAT binding assay.

-

Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 2.4 nM), and a range of concentrations of the test compound in assay tubes.

-

Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled haloperidol is used to define non-specific binding.

-

Incubation: Incubate the samples, typically at room temperature for a defined period (e.g., 2 hours).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with cold buffer.

-

Quantification and Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data as described for the DAT binding assay to determine IC₅₀ and Kᵢ values.

Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of dopamine into synaptosomes.

Materials:

-

Substrate: [³H]dopamine

-

Tissue Preparation: Rat striatal synaptosomes

-

Buffer: Krebs-Ringer HEPES buffer (KRH)

-

Instrumentation: Scintillation counter, filtration apparatus

Protocol:

-

Synaptosome Preparation: Prepare synaptosomes from rat striatum as described in the binding assay protocol. Resuspend the synaptosomal pellet in KRH buffer.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., this compound analogs) for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.

-

Incubation: Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.

-

Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification and Analysis: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter. Determine the IC₅₀ for uptake inhibition and compare it to the compound's binding affinity (Kᵢ) at DAT.

Visualizing Pathways and Relationships

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor is not a traditional G-protein coupled receptor but rather a ligand-operated intracellular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). Its signaling is initiated by the dissociation from the binding immunoglobulin protein (BiP).

Caption: this compound acts as an antagonist at the σ₁ receptor, influencing its chaperone function.

Experimental Workflow for SAR Determination

A systematic approach is required to establish the structure-activity relationship of a compound series like this compound's. This involves synthesis, purification, and a cascade of in vitro assays.

Caption: The workflow for determining the structure-activity relationship of this compound analogs.

This compound SAR Logical Relationships

The quantitative data allows for the deduction of logical relationships between chemical structure and biological activity, guiding future drug design.

Caption: A summary of the key structure-activity relationships for this compound analogs at DAT.

References

- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Rimcazole's Binding Affinity for Sigma-1 vs. Sigma-2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole, a carbazole derivative, has been a subject of pharmacological interest for its interaction with sigma receptors. Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to elucidate the function of sigma receptors.[1] This technical guide provides a comprehensive overview of this compound's binding affinity for the two major sigma receptor subtypes, sigma-1 (σ1) and sigma-2 (σ2), presenting quantitative data, detailed experimental methodologies, and visual representations of key processes. Understanding the differential affinity of this compound is crucial for its application in experimental models and for the development of more selective sigma receptor ligands.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through radioligand binding competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| This compound | Sigma-1 (σ1R) | 210 | 0.31 | [2] |

| This compound | Sigma-2 (σ2R) | 65 | 3.2-fold for σ2R | [2] |

Table 1: Binding affinities of this compound for Sigma-1 and Sigma-2 receptors.

The data clearly indicates that this compound possesses a higher affinity for the sigma-2 receptor, with a 3.2-fold selectivity over the sigma-1 receptor.[2] This finding is consistent with qualitative reports in the literature stating that this compound binds predominantly to sigma-2 sites.[3]

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity for sigma-1 and sigma-2 receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: this compound hydrochloride.

-

Membrane Preparation: Homogenates from guinea pig brain or cells expressing sigma-1 receptors (e.g., HEK293T cells).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma-1 ligand.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction tube contains the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

Materials:

-

Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand.

-

Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor agonist, is used to block the binding of [3H]DTG to sigma-1 receptors.

-

Test Compound: this compound hydrochloride.

-

Membrane Preparation: Homogenates from rat liver or cells expressing sigma-2 receptors.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma ligand.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Similar to the sigma-1 assay, a membrane preparation is obtained from a suitable tissue or cell line.

-

Assay Setup: Each reaction tube contains the membrane preparation, a fixed concentration of [3H]DTG, a saturating concentration of (+)-pentazocine to mask sigma-1 sites, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at room temperature to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration, and the filters are washed.

-

Quantification: Radioactivity is measured by scintillation counting.

-

Data Analysis: The IC50 value for this compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

References

- 1. Review of the Pharmacological and Clinical Profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of sigma ligands on the ability of this compound to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Rimcazole: An In-Depth Technical Guide on its In Vivo Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole is a carbazole derivative that has been investigated for its potential antipsychotic properties. While its clinical efficacy in treating schizophrenia was not established, it remains a valuable pharmacological tool for research into the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its molecular interactions, and impact on neurotransmitter systems and behavior. The information is presented to aid researchers and drug development professionals in understanding its mechanism of action and to facilitate further investigation.

Core Mechanism of Action: A Tale of Two Targets

This compound's primary mechanism of action within the CNS revolves around its interaction with two key proteins: sigma (σ) receptors and the dopamine transporter (DAT).[1][2] It acts as a competitive antagonist at sigma receptors and also binds to the dopamine transporter, influencing dopaminergic neurotransmission.[3]

Sigma Receptor Antagonism

This compound demonstrates a notable affinity for sigma receptors, acting as a competitive antagonist. This interaction is believed to be central to many of its physiological and behavioral effects. Subchronic treatment with this compound has been shown to lead to an up-regulation of sigma-binding sites in the brain, accompanied by a decrease in affinity.

Interaction with the Dopamine Transporter

In addition to its effects on sigma receptors, this compound also exhibits a high affinity for dopamine transporters. This interaction is significant as it modulates dopamine reuptake from the synaptic cleft, thereby influencing the concentration and duration of action of dopamine in the synapse. Studies with this compound analogs suggest that the interaction with the dopamine transporter is distinct from that of cocaine, with this compound and its analogs appearing to bind to a closed conformation of the transporter.

Quantitative Data on In Vivo Effects

The following tables summarize the key quantitative data regarding the in vivo effects of this compound on the central nervous system.

| Parameter | Value | Species | Brain Region | Method | Reference |

| Sigma Receptor Binding | |||||

| IC₅₀ (vs. [³H]-(+)-SKF 10,047) | 5.0 x 10⁻⁷ M | Rat and Guinea Pig | Brain | In vitro radioligand binding assay | |

| K_D (for [³H]-(+)-SKF 10,047) | 85 ± 5 nM | Guinea Pig | Brain | Scatchard analysis | |

| K_D (in presence of 5x10⁻⁷ M this compound) | 165 ± 35 nM | Guinea Pig | Brain | Scatchard analysis | |

| B_max (for [³H]-(+)-SKF 10,047) | 824 ± 27 fmole/mg protein | Guinea Pig | Brain | Scatchard analysis | |

| B_max (in presence of 5x10⁻⁷ M this compound) | 892 ± 146 fmoles/mg protein | Guinea Pig | Brain | Scatchard analysis | |

| ID₅₀ (in vivo sigma receptor blockade) | 6 mg/kg i.p. | Mice | Brain | In vivo sigma receptor binding assay | |

| Dopamine Transporter Binding | |||||

| Affinity | High | Not Specified | Not Specified | Not Specified | |

| Phencyclidine (PCP) Site Binding | |||||

| IC₅₀ | 4.3 x 10⁻⁵ M | Rat and Guinea Pig | Brain | In vitro radioligand binding assay |

| Effect | Animal Model | Dose | Route | Outcome | Reference |

| Neurotransmitter Levels | |||||

| ↑ Dopamine & DOPAC | Male Rats | Not Specified | i.p. | Increased concentrations in the paraventricular nucleus of the hypothalamus. | |

| ↑ MHPG | Male Rats | Not Specified | i.p. | Increased concentrations of the norepinephrine metabolite in the paraventricular nucleus. | |

| ↑ Dopamine Turnover | Rats | Subchronic treatment | Not Specified | Increased DOPAC concentration and DOPAC/dopamine ratio in the nucleus accumbens. | |

| No change in extracellular DA | Rats | 3 or 10 mg/kg | i.p. | No significant change in nucleus accumbens dopamine concentration when administered alone. | |

| Attenuation of Cocaine-induced DA efflux | Rats | 3 or 10 mg/kg | i.p. | Significantly reduced the increase in nucleus accumbens dopamine efflux stimulated by cocaine. | |

| Hormonal Levels | |||||

| ↑ Corticosterone | Male Rats | Dose- and time-dependent | i.p. | Increased plasma concentrations. | |

| Behavioral Effects | |||||

| Attenuation of Cocaine-induced Convulsions | Male Swiss Webster Mice | 0-60 mg/kg | i.p. | Pre-treatment attenuated convulsions induced by a subsequent convulsive dose of cocaine (60 mg/kg, i.p.). | |

| Slight Sedation | Rats | Subchronic treatment | Not Specified | Observed during subchronic treatment. | |

| Attenuation of Cocaine-stimulated locomotor activity | Mice | Not Specified | Not Specified | Decreased cocaine-stimulated activity. | |

| Gene Expression | |||||

| Inhibition of PCP-induced hsp70 | Female Sprague-Dawley Rats | 60 mg/kg | i.p. | Inhibited the induction of the heat shock protein hsp70 in retrosplenial cortex neurons. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vivo effects.

In Vivo Sigma Receptor Binding Assay

Objective: To determine the in vivo occupancy of sigma receptors by this compound.

Animal Model: Male mice.

Protocol:

-

Mice are administered this compound intraperitoneally (i.p.) at various doses.

-

At a specified time point after drug administration, a radiolabeled sigma receptor ligand, such as [³H]-(+)-SKF 10,047, is injected intravenously (i.v.).

-

After a sufficient time for the radioligand to distribute to the brain and bind to sigma receptors, the animals are euthanized.

-

The brains are rapidly removed, and specific brain regions (e.g., whole brain or cortex) are dissected.

-

The tissue is homogenized, and the amount of radioactivity is quantified using liquid scintillation counting.

-

Non-specific binding is determined in a separate group of animals pre-treated with a high dose of a non-labeled sigma receptor ligand to saturate all sigma receptors.

-

The percentage of sigma receptor occupancy by this compound is calculated by comparing the specific binding in this compound-treated animals to that in vehicle-treated controls. The dose that produces 50% inhibition of specific binding (ID₅₀) is then determined.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of dopamine, its metabolites (DOPAC and HVA), and norepinephrine in specific brain regions of freely moving animals.

Animal Model: Male rats.

Protocol:

-

A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, paraventricular nucleus of the hypothalamus) of an anesthetized rat.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

This compound or a vehicle is administered (e.g., i.p.), and dialysate collection continues.

-

The concentrations of dopamine, DOPAC, HVA, and norepinephrine metabolites (like MHPG) in the dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

Open-Field Locomotor Activity Test

Objective: To assess the effects of this compound on spontaneous locomotor activity and its interaction with psychostimulants like cocaine.

Animal Model: Mice or rats.

Protocol:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

The open-field apparatus, a square arena with walls, is cleaned thoroughly between each trial.

-

Animals are administered this compound or a vehicle i.p. at specified doses.

-

After a pre-determined time, the animal is placed in the center of the open-field arena.

-

Locomotor activity is recorded for a set duration (e.g., 30-60 minutes) using an automated activity monitoring system with infrared beams or a video tracking system.

-

Parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

To assess the interaction with cocaine, animals are pre-treated with this compound, followed by an injection of cocaine, and their locomotor activity is then recorded.

Cocaine-Induced Convulsions Model

Objective: To evaluate the anticonvulsant effects of this compound against seizures induced by a high dose of cocaine.

Animal Model: Male Swiss Webster mice.

Protocol:

-

Mice are pre-treated with various doses of this compound or vehicle via i.p. injection.

-

After a 15-minute pre-treatment period, a convulsive dose of cocaine (e.g., 60 mg/kg, i.p.) is administered.

-

Immediately after cocaine injection, each mouse is placed in an individual observation cage.

-

The animals are observed for the presence and severity of seizures for a specified period (e.g., 30 minutes).

-

Seizure activity is scored based on a pre-defined scale (e.g., latency to first seizure, duration of seizures, and seizure severity score).

-

The percentage of animals exhibiting seizures in each treatment group is calculated to determine the protective effect of this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the in vivo effects of this compound.

References

- 1. The sigma ligand this compound activates noradrenergic neurons projecting to the paraventricular nucleus and increases corticosterone secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

Rimcazole: An In-Depth Technical Guide for Neuroscience Research

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the experimental applications of rimcazole, detailing its pharmacological profile, experimental protocols, and mechanisms of action.

Introduction

This compound, a carbazole derivative, has transitioned from a candidate antipsychotic to a valuable experimental compound in the field of neuroscience.[1][2] Originally synthesized by Wellcome Research Laboratories in the 1980s, it failed to demonstrate efficacy in clinical trials for schizophrenia.[1][2] However, its distinct pharmacological characteristics have rendered it a powerful tool for probing the intricacies of neurochemical pathways and behavioral phenomena. This technical guide offers a detailed examination of this compound, encompassing its pharmacology, established experimental methodologies, and its role in dissecting specific neural systems.

Pharmacological Profile

The primary mechanism of action for this compound is the antagonism of sigma (σ) receptors, for which it displays a notable affinity for both σ1 and σ2 subtypes.[3] A critical aspect of its profile is its lack of selectivity, as it also binds with high affinity to the dopamine transporter (DAT). This dual activity necessitates careful consideration during experimental design and subsequent data interpretation. In contrast, its affinity for the serotonin transporter is significantly lower.

Binding Affinity Data

The binding affinities of this compound and its structural analogs have been quantified across various studies. The following table summarizes the reported inhibition constants (Ki), providing a quantitative basis for its receptor and transporter interactions.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |

| This compound | 97 - >6000 | 145 - 1990 | 224 | - | |

| This compound Analog 11 | - | - | - | 44.5 | |

| This compound Analog 25 | High | - | 61.0 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound, offering a practical guide for researchers.

Radioligand Binding Assay

This protocol details a standard procedure to determine the binding affinity of this compound or other investigational compounds for sigma receptors and dopamine transporters.

-

Materials:

-

Tissue homogenates (e.g., rat cerebral cortex for sigma receptors, striatum for DAT)

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well glass fiber filter plates

-

Liquid scintillation counter

-

-

Procedure:

-

Tissue Preparation: Homogenize the specific brain region in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the resulting pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. Wash the filters with ice-cold buffer to eliminate unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Perform non-linear regression analysis on the resulting data to calculate the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This protocol describes the application of in vivo microdialysis to monitor extracellular neurotransmitter levels, such as dopamine, in the brain of an awake, freely moving animal following the administration of this compound.

-

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic frame and surgical instruments

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and secure it in the stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

-

Recovery: Allow the animal a post-operative recovery period.

-

Experiment Initiation: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) and continue to collect dialysate samples at predetermined time intervals.

-

Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the collected dialysate samples using HPLC.

-

Behavioral Assays: Cocaine Interaction Paradigms

This protocol provides a framework for a behavioral experiment designed to assess the impact of this compound on cocaine-induced locomotor hyperactivity.

-

Materials:

-

Male Swiss Webster mice or Sprague-Dawley rats

-

Automated open-field activity monitoring chambers

-

This compound solution for injection

-

Cocaine solution for injection

-

-

Procedure:

-

Habituation: Acclimate the animals to the open-field chambers on one or more days prior to testing.

-

Testing Day: Pre-treat the animals with either a vehicle control or a specific dose of this compound (e.g., via intraperitoneal injection).

-

Drug Challenge: Following a designated pre-treatment interval (e.g., 15-30 minutes), administer either saline or a specific dose of cocaine.

-

Data Collection: Immediately place the animals into the open-field chambers and record their locomotor activity over a defined time course (e.g., 60-120 minutes).

-

Statistical Analysis: Analyze the collected locomotor activity data to compare the effects across the different treatment groups.

-

Signaling Pathways and Putative Mechanisms of Action

Sigma-1 Receptor Signaling Cascade

This compound functions as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor plays a crucial role in the regulation of numerous cellular functions, including the modulation of ion channels, intracellular calcium signaling, and cell survival pathways. By blocking the sigma-1 receptor, this compound can influence these downstream cellular events.

Caption: this compound antagonizes the sigma-1 receptor, modulating its interaction with BiP and downstream signaling pathways.

Interaction with the Dopamine Transporter

This compound's binding to the dopamine transporter (DAT) is a key component of its pharmacological profile. By inhibiting DAT, this compound blocks the reuptake of dopamine from the synapse, leading to an increase in extracellular dopamine concentrations. This mechanism is of particular importance when considering its interactions with psychostimulants such as cocaine, which also exert their effects through DAT inhibition.

Key Applications in Neuroscience Research

Probing Sigma Receptor Function

The antagonist properties of this compound at sigma receptors make it an effective pharmacological tool for elucidating the physiological and behavioral functions of these receptors. By administering this compound and observing the resulting effects, researchers can make inferences about the involvement of sigma receptors in a variety of processes, including cognition, motor function, and affect.

Deconstructing the Neurobiology of Cocaine

The dual engagement of sigma receptors and the dopamine transporter by this compound makes it a uniquely valuable compound for investigating the neurobiological underpinnings of cocaine addiction. Studies have demonstrated that this compound can mitigate certain behavioral effects of cocaine, including locomotor stimulation and convulsions. These findings have contributed to the hypothesis that the simultaneous modulation of both sigma receptors and the DAT could represent a promising therapeutic avenue for the treatment of cocaine use disorder.

Caption: this compound's dual action on DAT and sigma-1 receptors alters cocaine's effects.

Standardized Experimental Workflows

Caption: Workflow for a typical radioligand binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound stands as a versatile and valuable research tool in the armamentarium of neuroscience. Its capacity to engage both sigma receptors and the dopamine transporter offers a singular opportunity to unravel the distinct and overlapping roles of these systems in a host of physiological and pathophysiological states. A thorough understanding of its non-selective binding profile is paramount for the design of well-controlled experiments and the accurate interpretation of the resulting data. This technical guide provides a solid foundation for investigators to leverage the unique properties of this compound in their ongoing exploration of the nervous system's complexities.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of Rimcazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative initially investigated as a novel antipsychotic, has since become a valuable pharmacological tool for elucidating complex cellular signaling pathways. Despite its limited clinical efficacy for schizophrenia, its distinct molecular interactions have positioned it as a compound of interest in various research domains, including neurobiology and oncology. This technical guide provides a comprehensive overview of the established and putative cellular and molecular targets of this compound. It details its binding affinities, explores the downstream signaling cascades it modulates, and furnishes detailed methodologies for the key experiments that have defined its pharmacological profile. The primary targets of this compound include sigma (σ) receptors, for which it acts as an antagonist, and the dopamine transporter (DAT), which it inhibits. Furthermore, emerging evidence indicates that this compound exerts influence over several critical signaling pathways, including those mediated by Hypoxia-Inducible Factor-1α (HIF-1α), the tumor suppressor protein p53, p38 Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB). This document aims to serve as a detailed resource for researchers leveraging this compound in their experimental paradigms.

Primary Molecular Targets and Binding Affinities

This compound's pharmacological activity is primarily attributed to its interaction with sigma receptors and the dopamine transporter. It is not considered a selective ligand, and its effects are often a composite of its actions at these multiple sites.[1][2][3]

Sigma (σ) Receptors

This compound is a well-established sigma receptor antagonist, exhibiting a competitive binding mode of action.[2] It displays affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[4]

Dopamine Transporter (DAT)